LSD1 Inhibitory Potency: Boc vs. Free Amine
5-(Boc-amino)-3-methylisothiazole demonstrates LSD1 inhibitory activity with an IC50 of 356 nM in a biochemical assay using human recombinant LSD1 and a methylated peptide substrate [1]. While no direct head-to-head data exists for the Boc-protected versus free amine form, the free amine scaffold (5-amino-3-methylisothiazole hydrochloride) shows antibacterial activity against E. coli comparable to sulfathiazole [2]. For the 4-regioisomer, no LSD1 activity data is publicly reported, underscoring the positional dependence of biological activity.
| Evidence Dimension | Inhibitory potency against LSD1 |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | 5-amino-3-methylisothiazole hydrochloride: antibacterial activity comparable to sulfathiazole; no LSD1 data reported |
| Quantified Difference | Not directly comparable due to different assay contexts |
| Conditions | Human recombinant LSD1, methylated peptide substrate, 30 min incubation, Amplex red detection |
Why This Matters
For epigenetic drug discovery programs, the 356 nM LSD1 IC50 establishes a defined potency benchmark for structure-activity relationship studies that is absent for positional isomers or unprotected analogs.
- [1] BindingDB. BDBM50067551 CHEMBL3402053: 5-(Boc-amino)-3-methylisothiazole LSD1 IC50 = 356 nM. View Source
- [2] US2871243A. 5-amino-3-methyl-isothiazole and process. Antibacterial activity against E. coli. View Source
